Acetamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)-
Overview
Description
Acetamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- is a chemical compound with a specific molecular formula and structure . It has certain physical and chemical properties, including melting point, boiling point, and density .
Molecular Structure Analysis
The molecular structure of Acetamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- is determined by its molecular formula . The structure is crucial in understanding its chemical properties and reactivity.Physical And Chemical Properties Analysis
Acetamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- has specific physical and chemical properties, including melting point, boiling point, and density . These properties can influence its behavior in different environments and its reactivity with other substances.Scientific Research Applications
Biological Effects and Chemical Reactivity
Acetamide and its derivatives, including N-(4-(4-nitro-2-thienyl)-2-thiazolyl) acetamide, have been studied for their biological effects and chemical reactivity. Research by Kennedy (2001) provides an update on the biological consequences of exposure to acetamide and related compounds, highlighting their continued commercial importance and the significant addition to our knowledge regarding their biological effects over the years. This research is essential for understanding the broad implications of acetamide use in various applications, including potential scientific research applications (Kennedy, 2001).
Utility in Heterocyclic Synthesis
The chemical reactivity of acetamide derivatives, including N-(4-(4-nitro-2-thienyl)-2-thiazolyl) acetamide, plays a critical role in heterocyclic synthesis. Gouda et al. (2015) reviewed the preparation methods and chemical reactivity of 2-cyano-N-(2-hydroxyethyl) acetamide, demonstrating its importance as an intermediate for synthesizing various heterocyclic systems. This review highlights the potential applications of acetamide derivatives in creating novel synthetic pathways and compounds, which can be instrumental in scientific research and pharmaceutical development (Gouda et al., 2015).
Environmental and Advanced Oxidation Processes
The environmental impact and degradation pathways of acetaminophen, a compound related to acetamide derivatives, have been extensively studied. Qutob et al. (2022) provided a comprehensive review of the degradation of acetaminophen by advanced oxidation processes (AOPs), discussing the pathways, by-products, biotoxicity, and computational approaches to understanding the most reactive sites in the molecule. This research is pertinent to understanding the environmental behavior of acetamide derivatives and their potential applications in environmental science and pollution control (Qutob et al., 2022).
properties
IUPAC Name |
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S2/c1-5(13)10-9-11-7(4-17-9)8-2-6(3-16-8)12(14)15/h2-4H,1H3,(H,10,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADHMFULSQPYAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC(=CS2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206875 | |
Record name | Acetamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824072 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Acetamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- | |
CAS RN |
58139-53-0 | |
Record name | Acetamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.